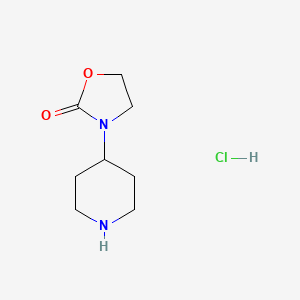
2-Chloro-4-(dibromomethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(dibromomethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Br2ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibromomethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(dibromomethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dibromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyrimidines.
Cross-Coupling: Biaryl compounds and other complex organic molecules
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(dibromomethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(dibromomethyl)pyrimidine involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA through intercalation or groove binding, affecting the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloropyrimidine
- 4-Chloropyrimidine
- 2,4-Dichloropyrimidine
- 2-Bromo-4-chloropyrimidine
Uniqueness
2-Chloro-4-(dibromomethyl)pyrimidine is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
181363-07-5 |
|---|---|
Molekularformel |
C5H3Br2ClN2 |
Molekulargewicht |
286.351 |
IUPAC-Name |
2-chloro-4-(dibromomethyl)pyrimidine |
InChI |
InChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H |
InChI-Schlüssel |
WGTDLOWBKRIEJB-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(Br)Br)Cl |
Synonyme |
2-chloro-4-(dibroMoMethyl)pyriMidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


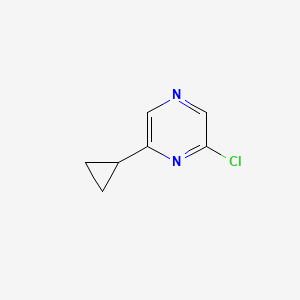

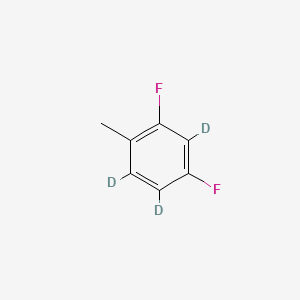
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)
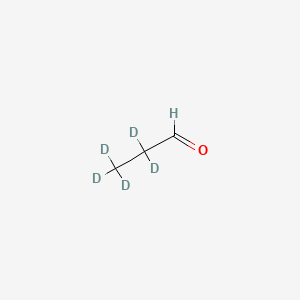
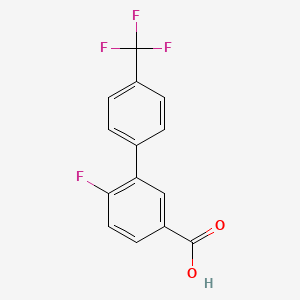
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

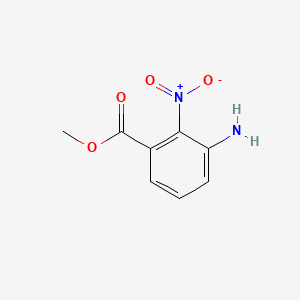

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
